molecular formula C8H14N4O B8008697 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B8008697
M. Wt: 182.22 g/mol
InChI Key: REFZGDUPQPZPIP-UHFFFAOYSA-N
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Description

1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with morpholine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction. The reaction is usually carried out at elevated temperatures, around 100-120°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine: Unique due to the presence of both pyrazole and morpholine rings.

    1-methyl-3-(piperidin-4-yl)-1H-pyrazol-4-amine: Similar structure but contains a piperidine ring instead of a morpholine ring.

    1-methyl-3-(pyrrolidin-4-yl)-1H-pyrazol-4-amine: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to the combination of the pyrazole and morpholine rings, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-3-morpholin-4-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-11-6-7(9)8(10-11)12-2-4-13-5-3-12/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFZGDUPQPZPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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